![molecular formula C23H21N5S B307244 N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine](/img/structure/B307244.png)
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine, also known as BPT, is a compound that has gained significant attention in the scientific community due to its potential application in various fields. BPT is a heterocyclic compound that contains a thiazolidine ring and an imine group. The compound is synthesized through a simple and efficient method, which makes it a promising candidate for further research.
作用機序
The mechanism of action of N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been shown to inhibit the activity of various enzymes, such as cholinesterases, which are involved in the regulation of neurotransmitters in the brain. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has also been shown to interact with various receptors, such as dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, such as cancer and neurodegenerative disorders. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has several advantages for lab experiments, such as its simple and efficient synthesis method, its stability under various conditions, and its potential application in various fields. However, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine also has some limitations, such as its limited solubility in water, which may affect its bioavailability and its potential toxicity, which needs to be further investigated.
将来の方向性
There are several future directions for the research on N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine, such as its potential application in drug discovery, its use as a biomarker for various diseases, and its potential application in the development of electronic devices. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can be used as a scaffold for the synthesis of various compounds that can be screened for their potential therapeutic activity. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can also be used as a biomarker for various diseases, such as Alzheimer's disease, which is characterized by the accumulation of amyloid beta plaques in the brain. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can be used as a fluorescent probe for the detection of amyloid beta plaques, which can aid in the diagnosis and treatment of Alzheimer's disease. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can also be used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices.
Conclusion:
In conclusion, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine is a promising compound that has gained significant attention in the scientific community due to its potential application in various fields. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine is synthesized through a simple and efficient method and has been extensively studied for its potential application in catalysis, organic electronics, and biomedical research. N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has several advantages for lab experiments, such as its stability under various conditions and its potential application in various fields. However, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine also has some limitations, such as its limited solubility in water and its potential toxicity, which needs to be further investigated. There are several future directions for the research on N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine, such as its potential application in drug discovery, its use as a biomarker for various diseases, and its potential application in the development of electronic devices.
合成法
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can be synthesized through the condensation reaction between 4,5-diamino-1,3-thiazole-2-thiol and 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of acetic acid as a catalyst under reflux conditions. The resulting product is purified through recrystallization in ethanol to obtain pure N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine.
科学的研究の応用
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been extensively studied for its potential application in various fields, such as catalysis, organic electronics, and biomedical research. In catalysis, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been used as a ligand for various transition metal complexes, which have shown excellent catalytic activity in various organic transformations. In organic electronics, N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices.
特性
製品名 |
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine |
|---|---|
分子式 |
C23H21N5S |
分子量 |
399.5 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]imino-N-phenyl-5-phenylimino-1,3-thiazol-4-amine |
InChI |
InChI=1S/C23H21N5S/c1-28(2)20-15-13-19(14-16-20)26-23-27-21(24-17-9-5-3-6-10-17)22(29-23)25-18-11-7-4-8-12-18/h3-16H,1-2H3,(H,24,26,27) |
InChIキー |
ZVDZXGJOEJSOLX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=NC3=CC=CC=C3)S2)NC4=CC=CC=C4 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=NC3=CC=CC=C3)S2)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



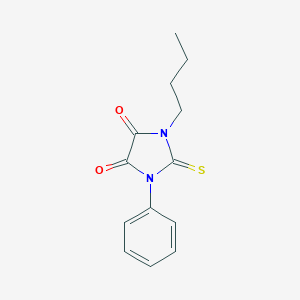
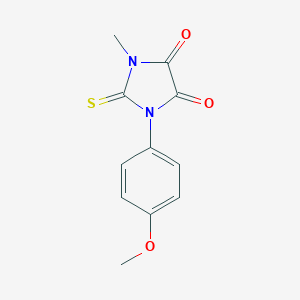
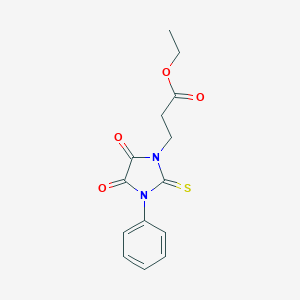
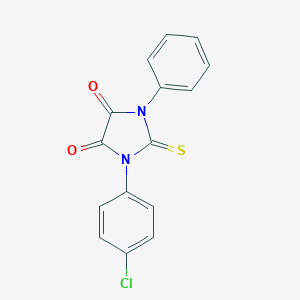
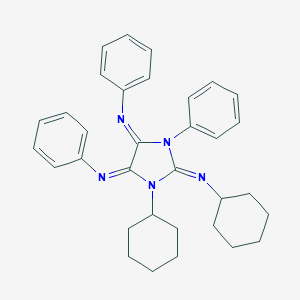
![N-[1,3-diphenyl-4,5-bis(phenylimino)imidazolidin-2-ylidene]aniline](/img/structure/B307167.png)
![N-[1,3-diphenyl-4,5-bis(phenylimino)imidazolidin-2-ylidene]-4-methoxybenzamide](/img/structure/B307168.png)
![1-[4-(Dimethylamino)phenyl]-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione](/img/structure/B307173.png)
![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307175.png)
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-(phenylsulfonyl)imidazolidine-2-thione](/img/structure/B307178.png)
![1-(4-Chlorobenzoyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307180.png)
![1-(4-Bromophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307182.png)
![1-(4-Chlorobenzoyl)-3-(4-methylphenyl)-4,5-bis[(4-methylphenyl)imino]imidazolidine-2-thione](/img/structure/B307183.png)
![Ethyl [3-phenyl-4,5-bis(phenylimino)-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B307184.png)